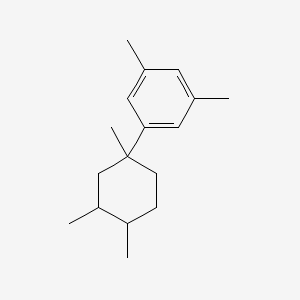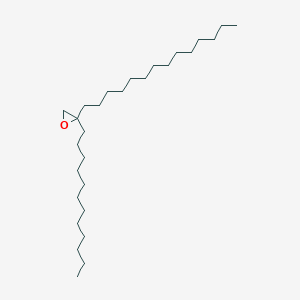![molecular formula C22H16N2O4S B14176998 1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole CAS No. 877470-41-2](/img/structure/B14176998.png)
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to the indole ring and a nitrophenyl group linked via an ethenyl bridge
Méthodes De Préparation
The synthesis of 1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Nitrophenyl Ethenylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole can be compared with other indole derivatives such as:
1-(Benzenesulfonyl)-2-methylindole: Similar in structure but lacks the nitrophenyl ethenyl group, leading to different chemical properties and reactivity.
3-(4-Nitrophenyl)-1H-indole: Contains the nitrophenyl group directly attached to the indole ring, resulting in distinct biological activities.
1-(Benzenesulfonyl)-3-phenylindole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
877470-41-2 |
|---|---|
Formule moléculaire |
C22H16N2O4S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]indole |
InChI |
InChI=1S/C22H16N2O4S/c25-24(26)19-14-11-17(12-15-19)10-13-18-16-23(22-9-5-4-8-21(18)22)29(27,28)20-6-2-1-3-7-20/h1-16H |
Clé InChI |
PLTMLQZTJHZQTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)
![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)

![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)

![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)

![1-[(Pyren-1-YL)methyl]-1H-imidazole](/img/structure/B14176984.png)

